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molecular formula C7H5NO4 B105151 2-Hydroxy-3-nitrobenzaldehyde CAS No. 5274-70-4

2-Hydroxy-3-nitrobenzaldehyde

Cat. No. B105151
M. Wt: 167.12 g/mol
InChI Key: NUGOTBXFVWXVTE-UHFFFAOYSA-N
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Patent
US04226792

Procedure details

Salicylaldehyde (10 grams) is dissolved in acetic acid (50 grams) and nitrated with 10 ml. of red fuming nitric acid at 40°-45° C. The mixture is poured over ice and filtered. The solid product is a mixture of 3- and 5- nitrosalicylaldehyde. The isomers are separated by fractional recrystallization in acetic acid or by fractional recrystallization of their sodium salts in warm water, the 5-nitro isomer being less soluble in water than the 3-nitro isomer.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[N+:10]([O-])([OH:12])=[O:11]>C(O)(=O)C>[N+:10]([C:5]1[CH:6]=[CH:7][CH:8]=[C:2]([CH:1]=[O:9])[C:3]=1[OH:4])([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40°-45° C
ADDITION
Type
ADDITION
Details
The mixture is poured over ice
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
a mixture of 3- and 5- nitrosalicylaldehyde
CUSTOM
Type
CUSTOM
Details
The isomers are separated by fractional recrystallization in acetic acid or by fractional recrystallization of their sodium salts in warm water

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C(C=O)=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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